molecular formula C15H11BrO B1331383 1-(7-Bromo-9h-fluoren-2-yl)ethanone CAS No. 34172-50-4

1-(7-Bromo-9h-fluoren-2-yl)ethanone

Cat. No. B1331383
CAS RN: 34172-50-4
M. Wt: 287.15 g/mol
InChI Key: KHWBLOWMPKTMRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(7-Bromo-9h-fluoren-2-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. Theoretical calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) were employed, with the B3LYP/6-311++G(d,p) results aligning well with experimental infrared bands. The geometrical parameters of the molecule were consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .

Synthesis Analysis

Synthesis of bromo-fluorene derivatives can involve multiple steps and aims to achieve high purity and enantiomeric excess. A related synthesis process for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane was developed through a 7-step procedure starting from a methanone precursor. The key step involved the resolution of an acetic acid derivative by crystallization, leading to optically pure enantiomers. The absolute configurations of the products were confirmed by single-crystal X-ray diffraction, demonstrating the procedure's effectiveness in producing high-purity enantiomers with confirmed configurations .

Chemical Reactions Analysis

The reactivity of bromo-fluorene derivatives can be influenced by substituents on the fluorene ring. A study on 7-substituted 9H-fluorenacyl bromides, which are structurally related to 1-(7-Bromo-9h-fluoren-2-yl)ethanone, showed that the spectral properties and reactivity of these compounds could be correlated with Hammett substituent constants. The substituent effects were assessed through statistical analyses of spectral data, indicating that different substituents can significantly impact the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorene derivatives are often characterized by their spectroscopic data. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, and the product's purity was confirmed by its physical constants and spectroscopic data. The compound was also tested for photolytic stability in different solvents, showing no photolytic phenomena, which suggests that it could serve as an effective chemical protective group .

Scientific Research Applications

Spectroscopic Studies

A study by Thirunarayanan (2013) explored the properties of 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones, closely related to 1-(7-Bromo-9h-fluoren-2-yl)ethanone. The research focused on the spectral group frequencies and their correlations with Hammett substituent constants, providing insights into the effects of substituents on these ethanones (Thirunarayanan, 2013).

Fluorescence and Sensor Applications

Han et al. (2020) synthesized compounds including 1-(7-Bromo-9h-fluoren-2-yl)ethanone derivatives for use as fluorescent sensors. They demonstrated the potential of these compounds in detecting nitro compounds, metal cations, and amino acids, highlighting their application in sensitive and selective environmental and biological sensing (Han et al., 2020).

Synthetic Chemistry

In the field of synthetic chemistry, compounds like 1-(7-Bromo-9h-fluoren-2-yl)ethanone play a crucial role. For example, Xu et al. (2005) conducted a study involving the synthesis of a compound using a similar structure, showcasing the importance of such compounds in the development of new chemical entities and intermediates (Xu et al., 2005).

Material Science

In material science, the unique properties of 1-(7-Bromo-9h-fluoren-2-yl)ethanone derivatives are exploited for various applications. The study by Hussein et al. (2019) illustrates the use of these compounds in the creation of environmentally sensitive fluorophores, which can be used in a range of material science applications, including the development of new types of sensors and optical materials (Hussein et al., 2019).

Safety And Hazards

Safety information for 1-(7-Bromo-9h-fluoren-2-yl)ethanone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955714
Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-9h-fluoren-2-yl)ethanone

CAS RN

34172-50-4
Record name NSC113305
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Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-7-bromofluorene
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Synthesis routes and methods

Procedure details

1-(7-bromo-9H-fluoren-2-yl)-ethanone is prepared by the reaction of 2-bromofluorene (available from Aldrich Chemical Company, Milwaukee, Wis.) with acetic anhydride/AlCl3/nitrobenzene according to Tsuno et al., Bull. Chem. Soc. Jpn., 51, 601-607 (1978), incorporated herein by reference.
Quantity
0 (± 1) mol
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Reaction Step One
Name
acetic anhydride AlCl3 nitrobenzene
Quantity
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Reaction Step One

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